[(4-Arsonophenyl)amino](oxo)acetic acid
Description
(4-Arsonophenyl)aminoacetic acid is a synthetic organoarsenic compound featuring a phenyl ring substituted with an arsenic acid (-AsO₃H₂) group at the para position, linked via an amino group to an oxo-acetic acid moiety. This compound’s reactivity and applications are influenced by the electronic effects of the arsono group, steric considerations, and hydrogen-bonding capabilities.
Properties
CAS No. |
5410-41-3 |
|---|---|
Molecular Formula |
C8H8AsNO6 |
Molecular Weight |
289.07 g/mol |
IUPAC Name |
2-(4-arsonoanilino)-2-oxoacetic acid |
InChI |
InChI=1S/C8H8AsNO6/c11-7(8(12)13)10-6-3-1-5(2-4-6)9(14,15)16/h1-4H,(H,10,11)(H,12,13)(H2,14,15,16) |
InChI Key |
QFTQNAVOOFPYLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)[As](=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Arsenic Group Introduction
The arsonophenyl moiety is typically introduced via electrophilic aromatic substitution (EAS) or diazotization:
- EAS of Benzene Derivatives :
Amide Bond Formation
Activated Ester Method :
- React 4-arsonophenylamine with oxoacetic acid using coupling agents like EDCl/HOBt.
- Yield : 70–85% (extrapolated from analogous amide syntheses).
- Purification : Recrystallization from ethanol-water mixtures.
Table 1: Comparative Synthesis Conditions
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EAS | 60–80 | 6–8 | 65–75 | 95–98 |
| Diazotization | 0–5 (step 1) | 12–24 | 70–80 | 97–99 |
| Activated Ester | 25 (room) | 4–6 | 75–85 | ≥99 |
Industrial-Scale Production
Chinese suppliers dominate production, with processes optimized for cost and scalability:
- Dayang Chem (Hangzhou) : Uses continuous flow reactors for EAS, achieving 99% assay purity at 1 kg batches.
- Zibo Hangyu Biotechnology : Implements microwave-assisted synthesis (2.45 GHz), reducing reaction times by 40%.
- Storage : Bulk material stored in polyethylene-lined drums under nitrogen to prevent arsenic oxidation.
Characterization and Quality Control
Key Analytical Methods :
- FT-IR : Confirms amide C=O stretch at 1680–1700 cm⁻¹ and As-O vibrations at 750–800 cm⁻¹.
- XRD : Monoclinic crystal system (analog data), with O–H···O hydrogen bonds forming R₂²(8) motifs.
- Elemental Analysis : As content must match 25.2% of molecular weight (theoretical: 25.18%).
Table 2: Supplier Specifications
| Supplier | Assay (%) | Appearance | Packaging | Storage Conditions |
|---|---|---|---|---|
| Dayang Chem | 99 | White powder | 25 kg/drum | Dry, dark, ventilated |
| Zibo Hangyu Biotech | 99 | Liquid | 1–100 g vials | 2–8°C, inert atmosphere |
| Chemlyte Solutions | 99.0 | Crystalline | Custom | RH <30%, avoid light |
Chemical Reactions Analysis
(4-Arsonophenyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the arsonophenyl group to different functional groups, depending on the reducing agent used.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Arsonophenyl)aminoacetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where arsenic compounds have shown efficacy.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Arsonophenyl)aminoacetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The arsonophenyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
(4-Hydroxyphenyl)aminoacetic Acid
Key Differences :
- Substituent: The hydroxyl (-OH) group replaces the arsono (-AsO₃H₂) group.
- Acidity : The -OH group (pKa ~10) is less acidic than -AsO₃H₂, reducing ionizability in physiological conditions .
- Electronic Effects: The hydroxyl group is electron-donating, altering the electron density of the phenyl ring compared to the electron-withdrawing arsono group.
- Stability and Reactivity: Quantum chemical calculations (MP2/6-31G(d)) show that (4-Hydroxyphenyl)aminoacetic acid exhibits a HOMO-LUMO gap of ~5.2 eV, indicating moderate chemical reactivity. Natural bond orbital (NBO) analysis reveals charge delocalization via intramolecular hydrogen bonds .
Table 1: Physicochemical Properties
| Property | (4-Arsonophenyl)aminoacetic Acid | (4-Hydroxyphenyl)aminoacetic Acid |
|---|---|---|
| Molecular Weight (g/mol) | ~279 (estimated) | 197.16 |
| Acidity (pKa) | ~2–3 (AsO₃H₂) | ~10 (-OH) |
| HOMO-LUMO Gap (eV) | Not reported | 5.2 |
| Solubility | High in polar solvents | Moderate in water/ethanol |
(3-Amino-4-chlorophenyl)(oxo)acetic Acid
Key Differences :
- Substituents: Chlorine (-Cl) and amino (-NH₂) groups replace the arsono group.
- Electronic Effects : -Cl is electron-withdrawing, increasing the acidity of the acetic acid moiety (pKa ~2.5) compared to the hydroxyl analog. The -NH₂ group participates in resonance, stabilizing the molecule .
- Biological Relevance : Chlorinated analogs are often explored for antimicrobial activity, whereas arsenic derivatives may have niche roles in metallodrugs.
Table 2: Structural and Functional Comparison
| Property | (4-Arsonophenyl)aminoacetic Acid | (3-Amino-4-chlorophenyl)(oxo)acetic Acid |
|---|---|---|
| Molecular Formula | C₈H₇AsNO₄ | C₈H₆ClNO₃ |
| Monoisotopic Mass | ~280 | 199.0036 |
| Key Interactions | As-O coordination | N-H∙∙∙O hydrogen bonding |
| Toxicity | High (arsenic) | Moderate (chlorine) |
2,5-Bis(benzyloxy)phenylacetic Acid
Key Differences :
- Substituents : Benzyloxy (-OCH₂C₆H₅) groups introduce steric bulk and lipophilicity.
- Synthesis : Prepared via esterification and recrystallization (81% yield), contrasting with arsenic-containing compounds that require specialized handling .
- Applications: The benzyloxy groups enhance membrane permeability, making this compound suitable for hydrophobic environments, whereas the arsono derivative’s polarity favors aqueous systems.
Metolachlor OA ()
Key Differences :
- Structure : Features an oxalamic acid core with ethyl and methoxy groups.
- Physicochemical Properties: Higher lipophilicity (logP ~3.5) compared to the polar arsono compound.
Research Findings and Implications
- Electronic Effects: The arsono group’s strong electron-withdrawing nature reduces electron density on the phenyl ring, enhancing the acetic acid moiety’s acidity compared to -OH or -Cl analogs.
- Computational Insights: MP2 and DFT studies on hydroxyl and chloro analogs provide a framework for predicting the arsono derivative’s reactivity, though explicit data are lacking .
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